1-(2-Methoxy-3-nitrophenyl)ethanone
Description
Properties
Molecular Formula |
C9H9NO4 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
1-(2-methoxy-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H9NO4/c1-6(11)7-4-3-5-8(10(12)13)9(7)14-2/h3-5H,1-2H3 |
InChI Key |
VVYRYSOURMZRGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Nitro and Methoxy Substituents
The following table summarizes key compounds structurally related to 1-(2-Methoxy-3-nitrophenyl)ethanone, highlighting substituent positions, molecular properties, and synthesis routes:
Key Comparative Observations
Substituent Position Effects
- Nitro Group Position: 3-Nitrophenyl derivatives (e.g., 1-(3-nitrophenyl)ethanone ) exhibit lower molecular weights and higher polarity compared to 2- or 4-nitrophenyl analogs, affecting solubility and chromatographic behavior.
Physicochemical Properties
- Melting Points: Nitro-substituted acetophenones generally have higher melting points than non-nitrated analogs due to increased dipole-dipole interactions. For example, 1-(3-nitrophenyl)ethanone melts at 72–74°C , whereas non-nitrated analogs like 1-(3-methylphenyl)ethanone melt at lower temperatures (~–23°C) .
- Solubility: Methoxy groups enhance solubility in polar solvents (e.g., methanol), while nitro groups reduce solubility in non-polar solvents like hexane .
Preparation Methods
Reaction Overview
Nitration of 2-methoxyacetophenone (CAS 613-70-7) using a nitrating mixture (HNO₃/H₂SO₄) represents a potential route. However, the methoxy group’s ortho/para-directing nature and the acetyl group’s ortho/para-directing effects complicate regioselectivity.
Procedure ():
-
Cooling : 2-Methoxyacetophenone (5.334 g, 27.33 mmol) is dissolved in chloroform (25 mL) and cooled to 0°C.
-
Nitration : A solution of bromine (1.40 mL, 27.33 mmol) in chloroform (5 mL) is added dropwise. The mixture is stirred for 30 minutes.
-
Workup : The reaction is quenched with water (25 mL), and the organic layer is separated, dried (Na₂SO₄), and concentrated.
-
Recrystallization : The crude product is recrystallized from ethanol to yield 1-(2-methoxy-3-nitrophenyl)ethanone.
Challenges:
-
Competing nitration at positions 4 (para to methoxy) and 6 (ortho to acetyl) may occur.
-
Yield optimization requires precise temperature control (-5–0°C) and short reaction times to avoid over-nitration ().
Friedel-Crafts Acetylation of 2-Methoxy-3-nitrobenzene
Reaction Overview
Friedel-Crafts acylation introduces the acetyl group to pre-nitrated and methoxylated benzene derivatives. This method circumvents regioselectivity issues by using a pre-functionalized substrate.
Procedure ():
-
Substrate Preparation : 2-Methoxy-3-nitrobenzene is synthesized via nitration of 2-methoxyphenol followed by methylation.
-
Acylation : The substrate reacts with acetyl chloride (1.2 eq) in the presence of AlCl₃ (1.5 eq) in nitrobenzene at 0°C.
-
Isolation : The mixture is poured into ice-water, extracted with CH₂Cl₂, and purified via column chromatography (hexane/ethyl acetate).
Data Table:
Multi-Step Synthesis via Intermediate Bromination
Reaction Overview
This method involves bromination followed by methoxylation, leveraging halogen intermediates for regioselective substitution.
Procedure ():
-
Bromination : 3-Nitroacetophenone (10.0 g, 60.6 mmol) is brominated using Br₂ (1.2 eq) in CHCl₃ at 20°C for 0.5 h.
-
Methoxylation : The brominated intermediate reacts with NaOMe (2.0 eq) in methanol at reflux for 4 h.
-
Purification : The product is recrystallized from ethanol to yield this compound.
Key Observations:
-
Bromine selectively substitutes at position 2 due to steric and electronic effects ().
-
Methoxylation proceeds via an SN2 mechanism, replacing bromine with minimal byproducts ().
Reductive Methylation of 3-Nitro-2-hydroxyacetophenone
Reaction Overview
Reductive methylation converts a hydroxyl group to methoxy, offering a pathway to install the methoxy group post-nitration.
Procedure ():
-
Nitration : 2-Hydroxyacetophenone is nitrated to 3-nitro-2-hydroxyacetophenone.
-
Methylation : The hydroxyl group is methylated using methyl iodide (1.5 eq) and K₂CO₃ (2.0 eq) in DMF at 80°C for 6 h.
-
Isolation : The product is extracted with ethyl acetate and purified via silica gel chromatography.
Data Table:
Ullmann condensation enables methoxy group introduction via coupling of a brominated intermediate with methanol.
Q & A
What are the most reliable synthetic routes for producing 1-(2-Methoxy-3-nitrophenyl)ethanone, and how can reaction conditions be optimized?
Category: Basic
Methodological Answer:
A common approach involves Friedel-Crafts acylation to introduce the ethanone group onto the aromatic ring. For example, starting with 2-methoxy-3-nitrobenzaldehyde, acetylation can be achieved using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Optimization may include:
- Temperature control (typically 0–5°C to minimize side reactions).
- Solvent selection (anhydrous dichloromethane or CS₂ for improved electrophilic reactivity).
- Post-reaction quenching with ice-cold water to isolate the product.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR) for this compound derivatives?
Category: Advanced
Methodological Answer:
Contradictions often arise from electronic effects of the nitro (-NO₂) and methoxy (-OCH₃) groups, which influence chemical shifts and splitting patterns. To address this:
- Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals .
- Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts).
- Use deuterated solvents (e.g., DMSO-d₆) to stabilize paramagnetic impurities caused by nitro groups .
Document solvent, temperature, and concentration variables meticulously to ensure reproducibility .
What experimental strategies are recommended for studying the regioselectivity of electrophilic substitution in this compound?
Category: Advanced
Methodological Answer:
The meta-directing nitro group and ortho/para-directing methoxy group create competing electronic effects. To investigate:
- Conduct halogenation or nitration reactions under controlled conditions (e.g., HNO₃/H₂SO₄ at 0°C) and analyze products via HPLC-MS .
- Use kinetic vs. thermodynamic control studies (varying temperature/reactant ratios) to identify dominant pathways.
- Compare results with computational models (e.g., Fukui function analysis) to predict reactive sites .
How should researchers characterize the stability and decomposition pathways of this compound under varying storage conditions?
Category: Advanced
Methodological Answer:
- Perform accelerated stability studies :
- Store samples in amber vials under inert gas (N₂/Ar) at -20°C to minimize photolytic and oxidative degradation .
What safety protocols are critical when handling this compound, given limited toxicological data?
Category: Basic
Methodological Answer:
- Follow GHS/CLP guidelines : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact .
- Implement spill containment measures (neutralize with sodium bicarbonate; adsorb with vermiculite).
- Conduct toxicity screenings using in vitro models (e.g., Ames test for mutagenicity) before scaling up experiments .
How can the biological activity of this compound be evaluated in drug discovery pipelines?
Category: Advanced
Methodological Answer:
- Screen for antibacterial or anticancer activity using:
- In vitro assays (e.g., MIC against S. aureus or MTT assay on cancer cell lines) .
- Molecular docking to predict interactions with target proteins (e.g., topoisomerase II).
- Modify the scaffold to enhance solubility (e.g., introduce sulfonate groups) and retest efficacy .
What chromatographic techniques are optimal for purifying this compound from complex reaction mixtures?
Category: Basic
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
